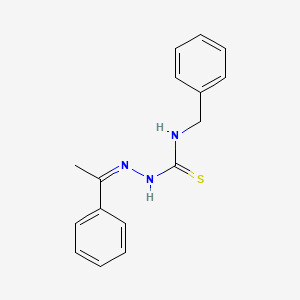

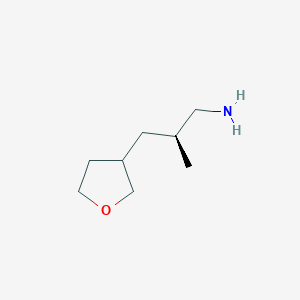

![molecular formula C22H22ClN3O3 B2528370 {6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326806-83-0](/img/structure/B2528370.png)

{6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone is a chemical compound with potential applications in scientific research. The compound is a quinoline derivative that has been synthesized using various methods.

Scientific Research Applications

Antimalarial and Antiviral Properties

Quinoline derivatives, including 8-aminoquinoline compounds, have been historically significant in the treatment of malaria. Their metabolic products, however, can be toxic, particularly to individuals with glucose-6-phosphate dehydrogenase deficiency. Despite this, their role in malaria treatment highlights the potential of quinoline compounds in therapeutic applications against parasitic infections (Strother et al., 1981). Furthermore, chloroquine and its derivatives, as 4-aminoquinoline compounds, have been explored for their potential in treating viral infections, including COVID-19, by inhibiting viral replication (Ghose et al., 2020).

Enzymatic Treatment of Pollutants

Quinoline derivatives have been investigated for their role in the enzymatic treatment of organic pollutants. The presence of redox mediators can enhance the efficiency of pollutant degradation, showcasing the utility of quinoline compounds in environmental remediation efforts (Husain & Husain, 2007).

Corrosion Inhibition

Quinoline compounds have demonstrated efficacy as corrosion inhibitors, providing protection against metallic corrosion. This application is significant in industrial processes where corrosion can lead to substantial material and economic losses (Verma et al., 2020).

Antioxidant Activity

Research on quinoline derivatives has also touched upon their antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases and aging processes. The ability of quinoline compounds to act as antioxidants suggests their potential in developing therapeutic agents aimed at diseases associated with oxidative damage (Munteanu & Apetrei, 2021).

properties

IUPAC Name |

[6-chloro-4-[(4-methoxyphenyl)methylamino]quinolin-3-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O3/c1-28-17-5-2-15(3-6-17)13-25-21-18-12-16(23)4-7-20(18)24-14-19(21)22(27)26-8-10-29-11-9-26/h2-7,12,14H,8-11,13H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMYQJHYFDJWBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cyclohexyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2528292.png)

![(5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2528297.png)

![4-(4-Bromophenyl)-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine](/img/structure/B2528301.png)

![N-(3-fluoro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2528305.png)